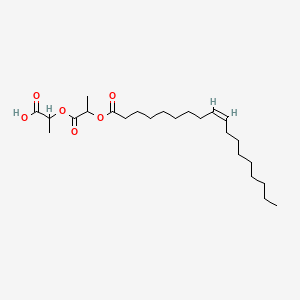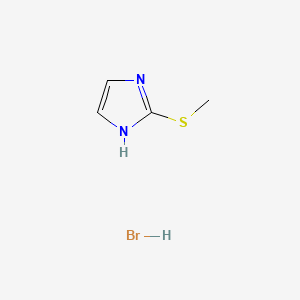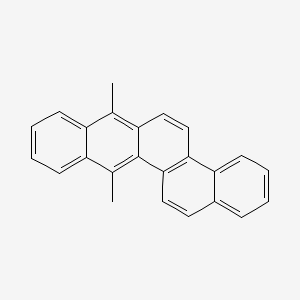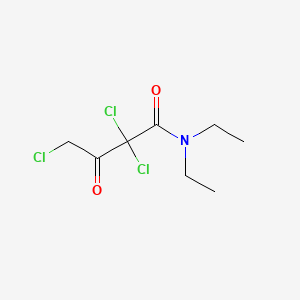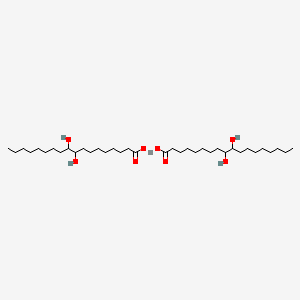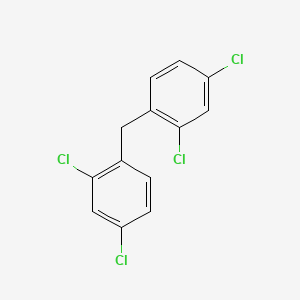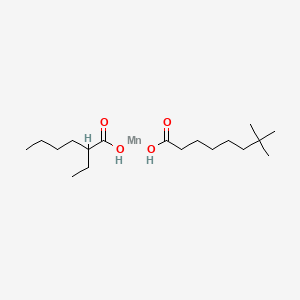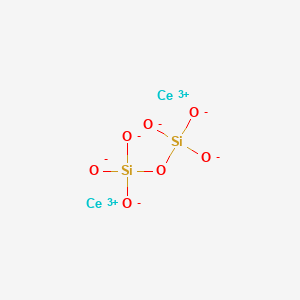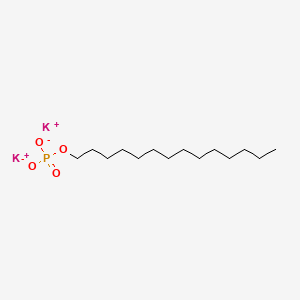
1-Tetradecanol, phosphate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecanol, phosphate, potassium salt is a chemical compound with the molecular formula C₁₄H₂₉K₂O₄P. It is a potassium salt of 1-tetradecanol phosphate, which is derived from 1-tetradecanol, a straight-chain saturated fatty alcohol. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tetradecanol, phosphate, potassium salt can be synthesized through the phosphorylation of 1-tetradecanol. The process involves the reaction of 1-tetradecanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete phosphorylation.
Catalysts: Catalysts such as sulfuric acid may be used to facilitate the reaction.
Solvents: Organic solvents like diethyl ether or ethanol may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process includes:
Hydrogenation of Myristic Acid: 1-Tetradecanol is produced by the hydrogenation of myristic acid, which is derived from natural sources like nutmeg, palm kernel oil, and coconut oil.
Phosphorylation: The 1-tetradecanol is then phosphorylated using phosphoric acid.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the potassium salt.
Análisis De Reacciones Químicas
Types of Reactions
1-Tetradecanol, phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group back to the hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces 1-tetradecanol.
Substitution: Produces various substituted phosphates.
Aplicaciones Científicas De Investigación
1-Tetradecanol, phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Employed in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-tetradecanol, phosphate, potassium salt involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways
Lipid Bilayers: The compound interacts with lipid bilayers, altering their properties.
Signal Transduction Pathways: It can modulate pathways involved in cell signaling by affecting membrane-associated receptors and enzymes.
Comparación Con Compuestos Similares
1-Tetradecanol, phosphate, potassium salt can be compared with other similar compounds such as:
1-Tetradecanol: The parent compound, which lacks the phosphate group and has different solubility and reactivity properties.
Sodium Lauryl Sulfate: Another amphiphilic compound used in detergents and cosmetics, but with a sulfate group instead of a phosphate group.
Cetyl Phosphate: A similar compound with a longer carbon chain, used in similar applications but with different physical properties.
Uniqueness
This compound is unique due to its specific combination of a fatty alcohol and a phosphate group, which imparts distinct chemical and physical properties. Its potassium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.
Propiedades
Número CAS |
97435-26-2 |
|---|---|
Fórmula molecular |
C14H29K2O4P |
Peso molecular |
370.55 g/mol |
Nombre IUPAC |
dipotassium;tetradecyl phosphate |
InChI |
InChI=1S/C14H31O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);;/q;2*+1/p-2 |
Clave InChI |
QSLLXQPOVJSDAY-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




